1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE
Description
1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE is a heterocyclic compound that belongs to the class of diazines This compound is characterized by its unique structure, which includes a diazino ring fused with a pyrimidine ring, and four methyl groups attached to the ring system
Properties
IUPAC Name |
3,4,5,8-tetramethyl-1,4,4a,5,6,8a-hexahydropyrimido[4,5-d]pyrimidine-2,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-5-7-6(2)13(3)10(16)12-8(7)14(4)9(15)11-5/h5-8H,1-4H3,(H,11,15)(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSNPKZCESFAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(N(C(=O)NC2N(C(=O)N1)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . This reaction leads to the formation of the desired diazino-pyrimidine compound through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of HER2, a protein involved in the development of certain cancers.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Its interactions with various biological targets are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE involves its interaction with molecular targets such as HER2 . By binding to this protein, the compound can inhibit its activity, which may lead to the suppression of cancer cell growth. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like imatinib and dasatinib, which are used in cancer treatment, share structural similarities with 1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE.
Diazino Compounds: Other diazino derivatives also exhibit similar biological activities and are studied for their therapeutic potential.
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of four methyl groups, which may influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
